molecular formula C21H17ClN2O2 B2663504 2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide CAS No. 726150-52-3

2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide

Cat. No.: B2663504
CAS No.: 726150-52-3
M. Wt: 364.83
InChI Key: YPHRIEYRNMAVGS-UHFFFAOYSA-N
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Description

This compound is a furan-based acetamide derivative featuring a cyano group at the 3-position and two 4-methylphenyl substituents at the 4- and 5-positions of the furan ring. The 2-chloroacetamide moiety is linked to the furan core via an amide bond. Its molecular formula is C₂₃H₁₈ClN₂O₂, with a molar mass of 396.85 g/mol (calculated from ).

Properties

IUPAC Name

2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c1-13-3-7-15(8-4-13)19-17(12-23)21(24-18(25)11-22)26-20(19)16-9-5-14(2)6-10-16/h3-10H,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHRIEYRNMAVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the furan ring, followed by the introduction of the cyano and bis(4-methylphenyl) groups. The final step involves the chlorination and acetamidation of the intermediate compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods often focus on minimizing waste and optimizing the use of reagents to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group results in amines.

Scientific Research Applications

Antiviral Potential

Recent studies have indicated that compounds similar to 2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide exhibit antiviral properties. For example, N-Heterocycles have been identified as promising antiviral agents due to their diverse mechanisms of action. These compounds can inhibit viral replication and are being considered for the development of new antiviral therapies to combat resistant strains of viruses .

Antimicrobial Effects

In vitro evaluations have shown that derivatives of compounds with similar structures can possess significant antimicrobial activity. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, demonstrating their potential as antimicrobial agents . The ability of these compounds to synergistically enhance the effectiveness of existing antibiotics further emphasizes their importance in combating bacterial infections.

Drug Development

The structural characteristics of this compound make it a candidate for drug development in treating diseases where current therapies are inadequate. Its ability to interact with biological targets suggests potential applications in designing new therapeutic agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound can lead to the identification of more potent analogs. Modifying substituents on the furan ring or the acetamide moiety may enhance biological activity or selectivity towards specific targets, making it a valuable compound for SAR studies in medicinal chemistry .

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted that modifications at specific positions on heterocyclic frameworks could lead to enhanced antiviral activity against retroviruses. Compounds with similar furan structures were noted for their improved efficacy compared to standard treatments .
  • Antimicrobial Synergy : Research demonstrated that certain derivatives showed synergistic effects when combined with known antibiotics like Ciprofloxacin and Ketoconazole, indicating potential for use in combination therapies against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and acetamide groups can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s bioactivity. The furan ring’s aromatic nature also contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents on Furan Ring Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
2-Chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide 3-CN; 4,5-bis(4-methylphenyl) C₂₃H₁₈ClN₂O₂ 396.85 Discontinued; furan-acetamide scaffold
2-Chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide 3-CN; 4,5-bis(4-methoxyphenyl) C₂₃H₁₈ClN₂O₄ 428.85 Commercially available (Santa Cruz Biotech); methoxy groups enhance polarity
2-Chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide 3-CN; 4,5-bis(thiophen-2-yl) C₁₅H₉ClN₂O₂S₂ 356.83 Sulfur-containing; potential electronic applications
2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide 3-CN; 4,5-dimethyl C₉H₉ClN₂O₂ 212.63 Simpler alkyl substituents; lower molecular weight
2-Chloro-N-(4-methylphenyl)acetamide Non-furan; 4-methylphenyl acetamide C₉H₁₀ClNO 183.64 Hazardous (Eye Dam. 1, Skin Sens. 1); simpler structure
2-Chloro-N-(4-fluorophenyl)acetamide Non-furan; 4-fluorophenyl acetamide C₈H₇ClFNO 187.60 Hydrogen-bonded crystal structure; synthetic intermediate

Physicochemical and Hazard Profiles

  • Polarity and Solubility : The methoxy analog () is expected to exhibit higher solubility in polar solvents compared to the methylphenyl target compound due to the electron-donating methoxy groups. The thiophene analog () may show unique π-stacking behavior due to sulfur’s electronegativity.
  • Hazards: Simpler analogs like 2-chloro-N-(4-methylphenyl)acetamide are classified as Eye Dam. 1 and Skin Sens. 1 under EU regulations .

Crystallographic and Supramolecular Features

  • Crystal Packing: Non-furan analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) exhibit intermolecular N–H···O hydrogen bonds and C–H···O interactions, stabilizing their crystal structures . Similar interactions are anticipated for the target compound but may be influenced by bulky 4-methylphenyl groups.
  • Dihedral Angles : In related arylacetamides (), dihedral angles between aromatic rings range from 38.9° to 83.5°, affecting molecular planarity and packing efficiency.

Biological Activity

2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14ClN2O2
  • Molecular Weight : 364.83 g/mol
  • CAS Number : 726150-52-3

The biological activity of this compound is largely attributed to its unique structural features, which include:

  • Furan Rings : These contribute to the compound's ability to interact with biological macromolecules.
  • Cyano Group : This functional group enhances lipophilicity, facilitating membrane permeability.
  • Chloroacetamide Moiety : This part of the molecule is crucial for its interaction with enzyme active sites, potentially inhibiting their functions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A study screened several newly synthesized chloroacetamides for antimicrobial potential against Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. The results indicated that compounds with halogenated phenyl rings exhibited high efficacy against Gram-positive bacteria and pathogenic yeasts .
    • The minimum inhibitory concentration (MIC) values for the tested compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and 5.64 to 77.38 µM against S. aureus .
  • Quantitative Structure-Activity Relationship (QSAR) :
    • The QSAR analysis revealed that the position of substituents on the phenyl ring significantly affected biological activity. Compounds with higher lipophilicity were more effective at penetrating cell membranes and exhibiting antimicrobial effects .

Data Table: Antimicrobial Efficacy

PathogenMIC (µM) RangeActivity Level
Staphylococcus aureus5.64 - 77.38Moderate to High
Escherichia coli8.33 - 23.15Moderate
Candida albicans16.69 - 78.23Moderate
Bacillus subtilis4.69 - 22.9High

Anticancer Potential

Emerging studies suggest that the compound may also have anticancer properties:

  • In vitro evaluations have indicated that derivatives of chloroacetamides can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Further research is needed to elucidate specific pathways and targets involved in its anticancer activity.

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